1,2,3-Trichlorobenzene
Overview
Description
1,2,3-Trichlorobenzene is an organochlorine compound with the chemical formula C6H3Cl3. It is one of three isomers of trichlorobenzene, the others being 1,2,4-Trichlorobenzene and 1,3,5-Trichlorobenzene . This compound forms white crystals with a faint aromatic odor and is poorly soluble in water . It is primarily used as a solvent for high-melting products, a coolant in electrical installations, and in glass tempering .
Mechanism of Action
Target of Action
1,2,3-Trichlorobenzene is an organochlorine compound
Mode of Action
One study suggests that it may involve ligand-dependent nuclear transactivation . This process involves either direct homodimer binding to a palindromic estrogen response element (ERE) sequence or association with other DNA-binding transcription factors .
Biochemical Pathways
A computational framework called bnice has been used to generate novel biodegradation routes for trichlorobenzenes . These pathways were incorporated into a metabolic model for Pseudomonas putida, a bacterium known for its ability to degrade various pollutants .
Pharmacokinetics
It is known that the compound is poorly soluble in water , which may affect its bioavailability.
Result of Action
It is known that the compound can be toxic and irritating to eyes and the respiratory tract .
Action Environment
This compound is a moderately volatile solid at 20°C . It is characterized by low solubility and will volatilize rapidly when dissolved . It also adsorbs strongly to organic matter . These properties suggest that environmental factors such as temperature, presence of organic matter, and the compound’s physical state can influence its action, efficacy, and stability.
Biochemical Analysis
Cellular Effects
It is known that organochlorine compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that organochlorine compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that the effects of organochlorine compounds can vary with dosage, and that high doses can have toxic or adverse effects
Metabolic Pathways
The metabolic pathways involving 1,2,3-Trichlorobenzene are not well-characterized. It is known that organochlorine compounds can be involved in various metabolic pathways, interacting with various enzymes and cofactors
Transport and Distribution
It is known that organochlorine compounds can interact with various transporters and binding proteins
Preparation Methods
1,2,3-Trichlorobenzene can be synthesized via several methods:
Dehydrohalogenation of Hexachlorocyclohexane: This method involves the removal of hydrogen halide from hexachlorocyclohexane, resulting in the formation of this compound.
Chlorination of Benzene: Small amounts of this compound can also be produced by chlorinating benzene in the presence of iron (III) chloride as a catalyst.
Chemical Reactions Analysis
1,2,3-Trichlorobenzene undergoes various chemical reactions, including:
Scientific Research Applications
1,2,3-Trichlorobenzene has several applications in scientific research:
Environmental Studies: It is used to study the degradation of micropollutants in water using advanced oxidation processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of various chemicals, including dyes, pesticides, and solvents.
Toxicity Studies: Research on its toxicity and environmental impact is crucial due to its classification as a priority pollutant.
Comparison with Similar Compounds
1,2,3-Trichlorobenzene is one of three isomers of trichlorobenzene. The other isomers are:
1,2,4-Trichlorobenzene: This isomer is a colorless oil and is used in similar applications as this compound.
1,3,5-Trichlorobenzene: This isomer is a colorless solid and is more symmetrical than the other isomers.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which influences its physical properties and reactivity compared to its isomers.
Properties
IUPAC Name |
1,2,3-trichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELMFMZEBKVZJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3 | |
Record name | 1,2,3-TRICHLOROBENZENE | |
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Record name | 1,2,3-TRICHLOROBENZENE | |
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DSSTOX Substance ID |
DTXSID8026193 | |
Record name | 1,2,3-Trichlorobenzene | |
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Molecular Weight |
181.4 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3-trichlorobenzene appears as a white solid with a sharp chlorobenzene odor. Insoluble in water and denser than water. Hence sinks in water. Melting point 63-64 °C (145-147 °F)., White solid; [Hawley] White crystalline solid; [MSDSonline], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
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Record name | 1,2,3-Trichlorobenzene | |
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Boiling Point |
424 to 426 °F at 760 mmHg (NTP, 1992), 218.5 °C | |
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Flash Point |
234.9 °F (NTP, 1992), 113 °C, 112.7 °C (closed cup), 112.7 °C c.c. | |
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Solubility |
Insoluble (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and benzene, Sparingly sol in alcohol; freely sol in carbon disulfide, In water, 18 mg/L at 25 °C., Solubility in water: very poor | |
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Density |
1.69 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.4533 g/cu cm at 25 °C, 1.45 g/cm³ | |
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Vapor Density |
6.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.26 | |
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Vapor Pressure |
1 mmHg at 104 °F (NTP, 1992), 0.21 [mmHg], 0.21 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 17.3 | |
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Record name | 1,2,3-Trichlorobenzene | |
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Color/Form |
Platelets from alcohol, White crystals | |
CAS No. |
87-61-6, 51703-47-0, 12002-48-1 | |
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Melting Point |
126.7 °F (NTP, 1992), 51.3 °C, 53.5 °C | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10051 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2,3-TRICHLOROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,3-Trichlorobenzene?
A1: The molecular formula of this compound is C6H3Cl3, and its molecular weight is 181.45 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers have employed a variety of spectroscopic techniques for the characterization of this compound, including Infrared Spectroscopy (IR) [, ], Nuclear Quadrupole Resonance (NQR) [, ], Nuclear Magnetic Resonance (NMR) [, , ], and Gas Chromatography-Mass Spectrometry (GC-MS) [, , ].
Q3: How does the structure of this compound influence its solubility?
A3: this compound is a nonpolar aromatic compound. As a result, it exhibits low solubility in water but good solubility in organic solvents like hexane and chloroform [, , ].
Q4: What are the environmental concerns associated with this compound?
A4: this compound is a persistent organic pollutant that can bioaccumulate in the environment, posing risks to aquatic life and potentially entering the food chain [, , ].
Q5: How is this compound degraded in the environment?
A5: Microbial degradation plays a crucial role in the environmental fate of this compound. Studies have identified anaerobic bacterial cultures, including Dehalococcoides species, capable of reductively dechlorinating this compound to less chlorinated benzenes like 1,3-dichlorobenzene [, , , ]. This biodegradation process is influenced by factors such as temperature, pH, and the presence of electron donors like lactate or hydrogen.
Q6: What are the applications of this compound in synthetic chemistry?
A6: this compound serves as a valuable starting material in the synthesis of various chemicals, including 2,6-difluoroaniline and 2-chloro-4,6-dinitroresorcinol [, , ]. These compounds are important intermediates in the production of pharmaceuticals, polymers, and other specialty chemicals.
Q7: What is the role of this compound in the synthesis of 2-chloro-4,6-dinitroresorcinol?
A7: this compound is used as the starting material for the synthesis of 2-chloro-4,6-dinitroresorcinol through a two-step process. First, this compound undergoes nitration to yield 2-chloro-4,6-dinitro-1,2,3-trichlorobenzene. This intermediate is then subjected to basic hydrolysis, resulting in the formation of 2-chloro-4,6-dinitroresorcinol [].
Q8: How can homogeneous design optimize the synthesis of 4,6-dinitro-1,2,3-trichlorobenzene?
A8: Homogeneous design, a chemometric method, can optimize the reaction parameters involved in the synthesis of 4,6-dinitro-1,2,3-trichlorobenzene from this compound []. By systematically varying factors like reaction time, temperature, and molar ratios of reactants, researchers can identify the optimal conditions that maximize the yield of the desired product.
Q9: How is this compound typically analyzed in environmental samples?
A9: Gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is commonly used for analyzing this compound in environmental samples like water and sediment [, , ]. These techniques provide the sensitivity and selectivity needed to detect and quantify trace levels of this compound.
Q10: What sample preparation techniques are commonly employed for analyzing this compound in complex matrices?
A10: Various sample preparation techniques, such as headspace extraction, liquid-liquid extraction, solid-phase extraction, and dispersive liquid-liquid microextraction, are employed to isolate and concentrate this compound from complex matrices before analysis [, ].
Q11: What is the significance of analytical method validation for this compound analysis?
A11: Analytical method validation is crucial to ensure the reliability and accuracy of this compound measurements [, ]. This process involves determining parameters like accuracy, precision, specificity, linearity, detection limit, and quantification limit, ensuring that the analytical method is fit for its intended purpose.
Q12: What are the potential toxic effects of this compound?
A12: While not as extensively studied as other chlorinated benzenes, this compound exhibits toxicity to aquatic organisms. Studies on zebrafish have shown that chronic exposure to this compound can impair reproduction, specifically reducing the number of eggs produced by females []. More research is needed to fully understand the long-term effects on different organisms and ecosystems.
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